molecular formula C17H16N6OS2 B2580858 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 852143-17-0

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2580858
CAS RN: 852143-17-0
M. Wt: 384.48
InChI Key: PVZPFPYILQVJFB-UHFFFAOYSA-N
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Description

Indole is a heterocyclic compound that is widely distributed in nature and has diverse biological activities . It is an important scaffold in many synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives . Thiazole is another heterocyclic compound that is also found in many biologically active molecules.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole, 1,2,4-triazole, and thiazole rings. For instance, the indole ring is known to undergo electrophilic substitution due to excessive π-electrons delocalization .

Scientific Research Applications

Cholinesterase Inhibition

One of the prominent applications of triazole derivatives, including compounds structurally related to 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide, is as cholinesterase inhibitors. These compounds are synthesized with the intention of inhibiting acetylcholinesterase, potentially offering therapeutic benefits for conditions like Alzheimer's disease. For instance, certain derivatives have demonstrated inhibitory effects on acetylcholinesterase with IC50 values indicating significant potency compared to reference drugs like Donepezil (Mohsen, 2012).

Antimicrobial and Anti-inflammatory Activities

Various derivatives of 1,2,4-triazole have been synthesized and evaluated for their antimicrobial activities against a range of bacteria and fungi. Some derivatives have also been tested for anti-inflammatory activities, suggesting a potential role in treating infections and inflammation-related conditions (Gadegoni & Manda, 2013).

Anticancer Properties

Derivatives of thiazole, another structural component related to the compound , have been synthesized and evaluated for their anticancer properties. Certain derivatives have shown selective cytotoxicity against cancer cell lines, indicating potential as targeted cancer therapies (Evren et al., 2019).

properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6OS2/c1-10-8-25-16(19-10)20-14(24)9-26-17-22-21-15(23(17)2)12-7-18-13-6-4-3-5-11(12)13/h3-8,18H,9H2,1-2H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZPFPYILQVJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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